molecular formula C16H17N5O2S B6992972 N-(1-tert-butyl-4-cyanopyrazol-3-yl)-1H-indole-3-sulfonamide

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-1H-indole-3-sulfonamide

Cat. No.: B6992972
M. Wt: 343.4 g/mol
InChI Key: YGMQAXFOBTZUAU-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-1H-indole-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, an indole moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-1H-indole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-16(2,3)21-10-11(8-17)15(19-21)20-24(22,23)14-9-18-13-7-5-4-6-12(13)14/h4-7,9-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMQAXFOBTZUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)NS(=O)(=O)C2=CNC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-tert-butyl-4-cyanopyrazol-3-yl)-1H-indole-3-sulfonamide typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.

    Introduction of the cyanide group: The cyanide group is introduced via nucleophilic substitution reactions.

    Formation of the indole moiety: The indole ring is synthesized through Fischer indole synthesis or other suitable methods.

    Sulfonamide formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions may target the cyanide group, converting it to an amine.

    Substitution: Various substitution reactions can occur at the pyrazole and indole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amino derivatives from the reduction of the cyanide group.

    Substitution: Various substituted pyrazole and indole derivatives.

Scientific Research Applications

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-1H-indole-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-4-cyanopyrazol-3-yl)-1H-indole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The indole moiety may bind to receptors or other proteins, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-tert-butyl-4-cyanopyrazol-3-yl)-1H-indole-3-sulfonamide can be compared with other compounds that feature similar structural elements:

    N-(1-tert-butyl-4-cyanopyrazol-3-yl)-1H-indole-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-(1-tert-butyl-4-cyanopyrazol-3-yl)-1H-indole-3-sulfonyl chloride: Features a sulfonyl chloride group, making it more reactive.

    N-(1-tert-butyl-4-cyanopyrazol-3-yl)-1H-indole-3-sulfonic acid: Contains a sulfonic acid group, which can affect its solubility and reactivity.

The uniqueness of this compound lies in its combination of the pyrazole, indole, and sulfonamide groups, which confer distinct chemical and biological properties.

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